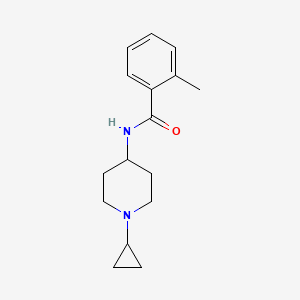
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In
Mechanism of Action
The exact mechanism of action of N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to work by activating a protein called ATP synthase, which is involved in energy production in cells. N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide has also been shown to increase the levels of several proteins that are involved in neuronal growth and survival, including brain-derived neurotrophic factor (BDNF) and synaptophysin.
Biochemical and Physiological Effects:
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, increasing mitochondrial function, and improving cognitive function and memory. N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide has also been shown to increase the levels of several proteins that are involved in neuronal growth and survival, including BDNF and synaptophysin.
Advantages and Limitations for Lab Experiments
One of the advantages of N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide is that it has been shown to be effective in animal models of Alzheimer's disease, which makes it a promising candidate for further research. However, one of the limitations of N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on this compound.
Future Directions
There are several future directions for further research on N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide. One area of research could focus on understanding the exact mechanism of action of N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide, which could lead to the development of more targeted therapies. Another area of research could focus on testing the efficacy of N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide in human clinical trials, which would be a crucial step in determining its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research could explore the potential of N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS).
Synthesis Methods
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide was first synthesized in 2011 by a team of researchers led by Dr. Schubert at the Salk Institute for Biological Studies. The synthesis method involves the reaction of 2-bromo-1-(naphthalen-2-ylmethyl)-1H-pyrrole with methylamine to form the intermediate product, which is then reacted with 2-cyanobenzaldehyde to produce N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide.
Scientific Research Applications
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies have shown that N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide can protect neuronal cells from oxidative stress and reduce the accumulation of beta-amyloid and tau proteins, which are hallmarks of Alzheimer's disease. N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19(17(20)16-7-4-10-18-16)12-13-8-9-14-5-2-3-6-15(14)11-13/h2-11,18H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUXWGAXVHUHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2C=C1)C(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7501496.png)
![4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7501498.png)


![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)

![N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)
![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)

![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)



![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7501601.png)